1-Bromo-7-heptoxynaphthalene
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Overview
Description
1-Bromo-7-heptoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a heptoxy group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination process typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions . The subsequent introduction of the heptoxy group can be achieved through nucleophilic substitution reactions using appropriate heptoxy precursors.
Industrial Production Methods: Industrial production of 1-Bromo-7-heptoxynaphthalene may involve large-scale bromination reactors where naphthalene is treated with bromine under optimized conditions to ensure high yield and purity. The heptoxy group can be introduced using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-heptoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide (NaCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed:
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Resulting from oxidation reactions.
Reduced Naphthalene Derivatives: Produced via reduction reactions.
Scientific Research Applications
1-Bromo-7-heptoxynaphthalene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-7-heptoxynaphthalene involves its interaction with molecular targets through its bromine and heptoxy functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the heptoxy group.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-7-heptoxynaphthalene is unique due to the presence of both bromine and heptoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H21BrO |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-bromo-7-heptoxynaphthalene |
InChI |
InChI=1S/C17H21BrO/c1-2-3-4-5-6-12-19-15-11-10-14-8-7-9-17(18)16(14)13-15/h7-11,13H,2-6,12H2,1H3 |
InChI Key |
HXBXIFUQMNIMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
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